(1R*,4R*)-4-(3-Aminopyridin-2-ylamino)cyclohexanol
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Overview
Description
(1R*,4R*)-4-(3-Aminopyridin-2-ylamino)cyclohexanol is a chemical compound that features a cyclohexanol ring substituted with an aminopyridine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R*,4R*)-4-(3-Aminopyridin-2-ylamino)cyclohexanol typically involves the following steps:
Formation of the cyclohexanol ring: This can be achieved through the hydrogenation of cyclohexanone in the presence of a suitable catalyst.
Introduction of the aminopyridine group: This step involves the nucleophilic substitution reaction where 3-aminopyridine is reacted with the cyclohexanol derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation reactors for the cyclohexanol formation and continuous flow reactors for the nucleophilic substitution step to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the cyclohexanol ring can undergo oxidation to form a ketone.
Reduction: The aminopyridine group can be reduced to form the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminopyridine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexylamine derivatives.
Substitution: Formation of various substituted aminopyridine derivatives.
Scientific Research Applications
(1R*,4R*)-4-(3-Aminopyridin-2-ylamino)cyclohexanol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of (1R*,4R*)-4-(3-Aminopyridin-2-ylamino)cyclohexanol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopyridine group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- (1R,4R)-4-(2-Aminopyridin-3-ylamino)cyclohexanol**
- (1R,4R)-4-(4-Aminopyridin-2-ylamino)cyclohexanol**
Uniqueness
(1R*,4R*)-4-(3-Aminopyridin-2-ylamino)cyclohexanol is unique due to the specific positioning of the aminopyridine group, which can influence its binding affinity and specificity towards biological targets. This positional isomerism can result in different pharmacological profiles compared to its analogs.
Properties
IUPAC Name |
4-[(3-aminopyridin-2-yl)amino]cyclohexan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c12-10-2-1-7-13-11(10)14-8-3-5-9(15)6-4-8/h1-2,7-9,15H,3-6,12H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSBSKBWIYGLQV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC2=C(C=CC=N2)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201236783 |
Source
|
Record name | trans-4-[(3-Amino-2-pyridinyl)amino]cyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201236783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1233955-66-2 |
Source
|
Record name | trans-4-[(3-Amino-2-pyridinyl)amino]cyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201236783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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